tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Overview
Description
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane is an organic silicon compound with the molecular formula C15H26O3Si and a molecular weight of 282.46 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its stability and thermal resistance, making it useful in various chemical reactions and industrial applications .
Preparation Methods
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane can be synthesized through the reaction of silanol with iodophenylethanol . The specific reaction conditions and further details on the synthetic route require experimental validation and optimization . Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the desired product quality and yield .
Chemical Reactions Analysis
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups .
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a tert-butylation reagent in organic synthesis.
Biology: This compound can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl and dimethoxymethyl groups play a crucial role in its reactivity and interaction with other molecules . The pathways involved in its mechanism of action depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane can be compared with other similar compounds such as:
- tert-Butyldimethylsilyloxybenzene
- tert-Butyldimethylsilyloxybenzaldehyde dimethyl acetal
These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific combination of tert-butyl and dimethoxymethyl groups, which confer distinct chemical properties and applications .
Properties
IUPAC Name |
tert-butyl-[4-(dimethoxymethyl)phenoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-13-10-8-12(9-11-13)14(16-4)17-5/h8-11,14H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWQQAQYHUNLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464504 | |
Record name | tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118736-04-2 | |
Record name | tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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